N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide
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Overview
Description
N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide involves multiple steps. The key steps include the formation of the quinazolinone core, followed by the introduction of the anilino-oxoethylthio group and the cyclopentylbenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The anilino group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets and inhibits their activity, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-{[5-({5-[(2-anilino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-[(2-anilino-2-oxoethyl)thio]-N-(4-methoxyphenyl)acetamide These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications. The uniqueness of N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
IUPAC Name |
4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h1-3,6-9,12-17,23H,4-5,10-11,18-19H2,(H,30,34)(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQHEQCRSYNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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